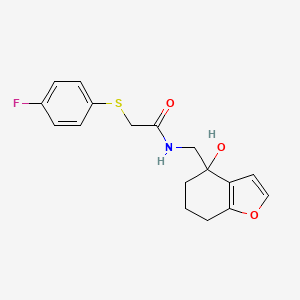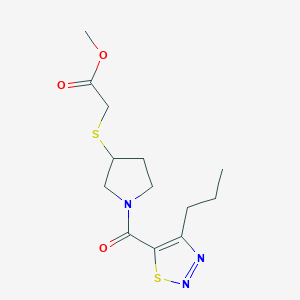
Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered heterocyclic moiety . Thiadiazole derivatives are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a thiadiazole ring, a pyrrolidine ring, and a methyl acetate group. The thiadiazole ring is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of thiosemicarbazides, triazoles, Schiff bases, and other derivatives from related chemical structures has been explored for their potential as antihypertensive α-blocking agents. These compounds, including similar thiadiazole derivatives, demonstrate good antihypertensive activity with low toxicity. The synthesis procedures often involve the use of starting materials that undergo reactions to yield a variety of derivatives, highlighting the chemical versatility and potential for modification of these compounds (Abdel-Wahab et al., 2008).
Antimicrobial Applications
New approaches for synthesizing thiazoles and their fused derivatives have been investigated for antimicrobial activities. These studies demonstrate the potential of these compounds to act against bacterial and fungal isolates, suggesting their utility in developing new antimicrobial agents. The focus on the reactivity and fusion of these derivatives lays the groundwork for creating compounds with enhanced biological activities (Wardkhan et al., 2008).
Molecular Structure and Characterization
Research into the molecular structure and characterization of thiadiazole derivatives, including studies using X-ray and DFT (Density Functional Theory), provides insight into the stability and electronic properties of these compounds. Such studies are crucial for understanding the fundamental properties that contribute to the biological and pharmacological activities of these molecules (Dani et al., 2013).
Novel Synthesis Methods
Innovative synthesis methods, including microwave-assisted synthesis, have been employed to create new derivatives of thiazolopyrimidine and related compounds with potential antioxidant and antimicrobial activity. These methods offer advantages in terms of efficiency and yield, highlighting the ongoing development of more effective strategies for producing these compounds (Youssef & Amin, 2012).
properties
IUPAC Name |
methyl 2-[1-(4-propylthiadiazole-5-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-3-4-10-12(21-15-14-10)13(18)16-6-5-9(7-16)20-8-11(17)19-2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIRPGWJCFMNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([2,4'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2868688.png)

![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2868692.png)
![4-(4-ethoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2868694.png)
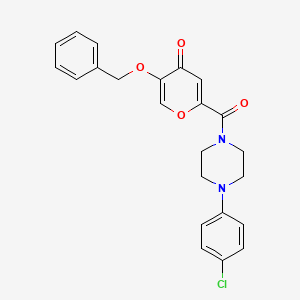

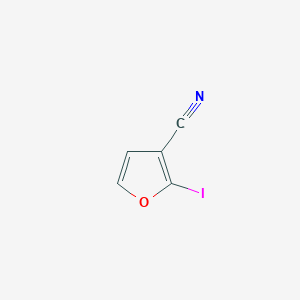
![3-[(dimethylamino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2868699.png)
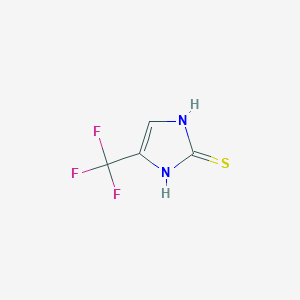
![1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2868701.png)
![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2868702.png)
![3-phenyl-N-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]propanamide](/img/structure/B2868703.png)
